1,1'-Diisopropyl-2,4'-cyanine
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Overview
Description
This compound has shown potent effects on the inactivation of circulating noradrenaline and adrenaline in various studies . It is particularly significant in pharmacology due to its ability to inhibit the extraneuronal uptake of catecholamines, which plays a crucial role in terminating the actions of these neurotransmitters .
Preparation Methods
The synthesis of 1,1'-Diisopropyl-2,4'-cyanine involves the reaction of cyanine dyes with specific reagents under controlled conditions. The exact synthetic routes and industrial production methods are not extensively detailed in the literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the cyanine structure, followed by iodination to produce the final product .
Chemical Reactions Analysis
1,1'-Diisopropyl-2,4'-cyanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,1'-Diisopropyl-2,4'-cyanine has a wide range of scientific research applications, including:
Chemistry: It is used as a potent inhibitor in studies involving the extraneuronal monoamine transporter.
Biology: It helps in understanding the mechanisms of neurotransmitter inactivation and the role of catecholamines in various physiological processes.
Medicine: It has potential therapeutic applications in conditions related to catecholamine dysregulation, such as hypertension and certain psychiatric disorders.
Industry: It is used in the development of new pharmacological agents and in research related to neurotransmitter transport mechanisms
Mechanism of Action
1,1'-Diisopropyl-2,4'-cyanine exerts its effects by inhibiting the extraneuronal monoamine transporter, which is responsible for the uptake of catecholamines like noradrenaline and adrenaline. This inhibition leads to increased levels of these neurotransmitters in the plasma, thereby enhancing their physiological effects. The molecular targets involved include the organic cation transporter 3 (OCT3), which facilitates the transport of catecholamines across cell membranes .
Comparison with Similar Compounds
1,1'-Diisopropyl-2,4'-cyanine is unique compared to other similar compounds due to its high potency and specificity in inhibiting the extraneuronal monoamine transporter. Similar compounds include:
Decynium22: Another potent inhibitor of the extraneuronal monoamine transporter with similar pharmacokinetic properties.
Corticosterone: A steroid that also inhibits extraneuronal transport but through a different mechanism.
These compounds share some similarities in their inhibitory effects on catecholamine transport, but this compound stands out due to its unique chemical structure and high degree of potency .
Properties
CAS No. |
149578-82-5 |
---|---|
Molecular Formula |
C25H27N2+ |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(2E)-1-propan-2-yl-2-[(1-propan-2-ylquinolin-1-ium-4-yl)methylidene]quinoline |
InChI |
InChI=1S/C25H27N2/c1-18(2)26-16-15-21(23-10-6-8-12-25(23)26)17-22-14-13-20-9-5-7-11-24(20)27(22)19(3)4/h5-19H,1-4H3/q+1 |
InChI Key |
TYFOKKOWQOKKCH-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
Isomeric SMILES |
CC(C)N1/C(=C/C2=CC=[N+](C3=CC=CC=C23)C(C)C)/C=CC4=CC=CC=C41 |
Canonical SMILES |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
149578-82-5 | |
Synonyms |
1,1'-diisopropyl-2,4'-cyanine disprocynium 24 disprocynium 24 perchlorate disprocynium24 |
Origin of Product |
United States |
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